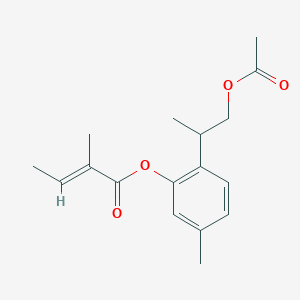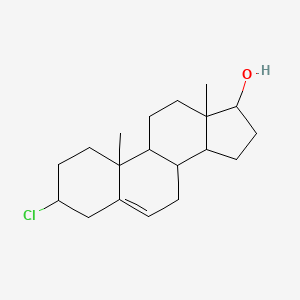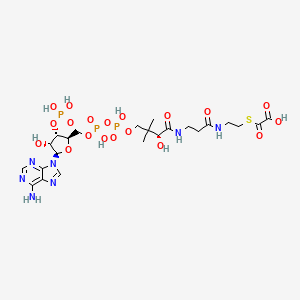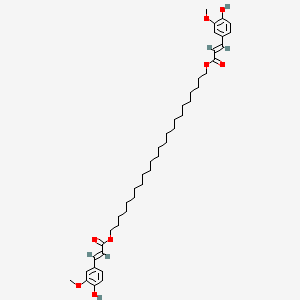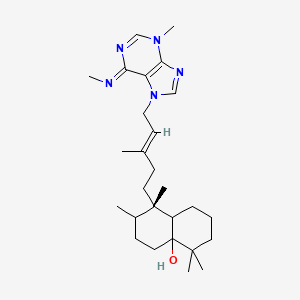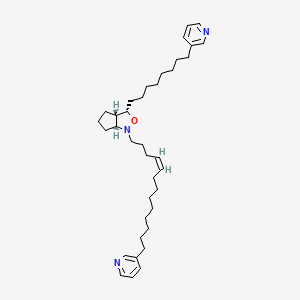
Cycloartobiloxanthone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cycloartobiloxanthone is a member of pyranoxanthones.
Cycloartobiloxanthone is a natural product found in Artocarpus lanceifolius, Artocarpus teysmannii, and other organisms with data available.
Applications De Recherche Scientifique
Anticancer Activity in Lung Cancer
Cycloartobiloxanthone has shown promising anticancer activity against human lung cancer cells. It induces apoptosis in these cells via a mitochondria-dependent pathway. This effect was evident in both small and non-small cell lung cancer cells, suggesting its potential as a therapeutic agent for lung cancer treatment (Losuwannarak, Sritularak, & Chanvorachote, 2018).
Anti-Migration and Anti-Invasion Properties
Cycloartobiloxanthone has demonstrated the ability to inhibit the migration and invasion of lung cancer cells. It achieves this by affecting cell motility, reducing filopodia formation, and impacting several signaling proteins involved in epithelial to mesenchymal transition (EMT), migration, and integrin expression. These findings highlight its potential in preventing cancer metastasis (Tungsukruthai, Sritularak, & Chanvorachote, 2017).
Antioxidant Properties
In addition to its anticancer properties, cycloartobiloxanthone exhibits significant antioxidant activity. This activity can contribute to its overall therapeutic potential, particularly in contexts where oxidative stress is a concern (Lin et al., 2009).
Propriétés
Formule moléculaire |
C25H22O7 |
|---|---|
Poids moléculaire |
434.4 g/mol |
Nom IUPAC |
12,21,23-trihydroxy-8,8,18,18-tetramethyl-3,9,19-trioxahexacyclo[15.6.1.02,15.04,13.05,10.020,24]tetracosa-1(24),2(15),4(13),5(10),6,11,20,22-octaen-14-one |
InChI |
InChI=1S/C25H22O7/c1-24(2)6-5-10-16(31-24)9-14(27)19-20(29)11-7-12-17-18(22(11)30-21(10)19)13(26)8-15(28)23(17)32-25(12,3)4/h5-6,8-9,12,26-28H,7H2,1-4H3 |
Clé InChI |
OCZFLOUWXXGBPC-UHFFFAOYSA-N |
SMILES canonique |
CC1(C=CC2=C(O1)C=C(C3=C2OC4=C(C3=O)CC5C6=C4C(=CC(=C6OC5(C)C)O)O)O)C |
Synonymes |
cycloartobiloxanthone flavonoid cycloartobiloxanthone |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




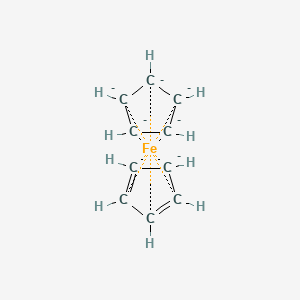
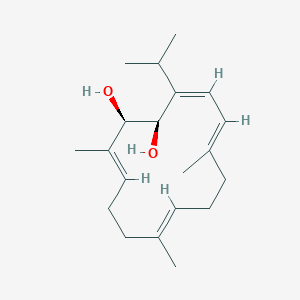
![methyl 2-[(1R,4R,4aS,8aR)-4,7-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-yl]prop-2-enoate](/img/structure/B1249394.png)

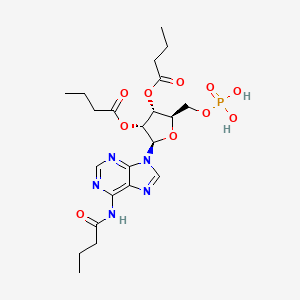
![(E)-3-[(1S,2R,3S,4R)-2-(1,3-benzodioxol-5-yl)-4-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-3-(piperidine-1-carbonyl)cyclobutyl]-1-piperidin-1-ylprop-2-en-1-one](/img/structure/B1249399.png)
